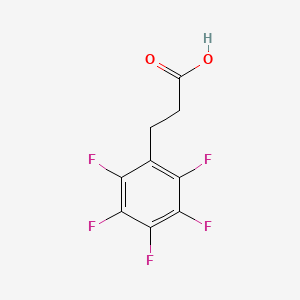

3-(Pentafluorophenyl)propionic acid

Description

The exact mass of the compound 3-(Pentafluorophenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96901. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O2/c10-5-3(1-2-4(15)16)6(11)8(13)9(14)7(5)12/h1-2H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAMYOFXGBJADC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294523 | |

| Record name | 3-(pentafluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2002-92-8 | |

| Record name | 2002-92-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(pentafluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(Pentafluorophenyl)propionic Acid from Pentafluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 3-(pentafluorophenyl)propionic acid, a valuable building block in medicinal chemistry and materials science, starting from pentafluorobenzene. Due to the highly deactivated nature of the pentafluorophenyl ring, direct functionalization presents a significant challenge. The recommended approach circumvents this issue by utilizing a Grignard reagent intermediate. This document outlines a detailed, two-step experimental protocol involving the formation of pentafluorophenylmagnesium bromide and its subsequent copper(I)-catalyzed reaction with β-propiolactone. Quantitative data for representative reactions of this type are summarized, and a complete experimental workflow is visualized.

Introduction

Arylpropionic acid derivatives are a critical class of compounds in the pharmaceutical industry, with prominent examples including non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of a pentafluorophenyl group into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, this compound serves as a key intermediate for the synthesis of novel drug candidates and advanced materials.

The direct synthesis of this compound from pentafluorobenzene via conventional methods like Friedel-Crafts reactions is challenging due to the strong electron-withdrawing nature of the fluorine atoms, which deactivates the aromatic ring towards electrophilic substitution. This guide details a more viable approach: the initial conversion of a pentafluorophenyl halide to a highly reactive Grignard reagent, followed by a nucleophilic ring-opening of β-propiolactone.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process, commencing with the formation of pentafluorophenylmagnesium bromide from bromopentafluorobenzene, which can be readily prepared from pentafluorobenzene. The subsequent step involves the copper(I)-catalyzed 1,4-addition of the Grignard reagent to β-propiolactone, yielding the desired this compound after acidic workup.

Overall Reaction Scheme:

A visual representation of the synthetic workflow is provided below.

Figure 1: Proposed synthetic workflow for this compound.

Quantitative Data Summary

While a specific protocol for the synthesis of this compound via this method is not extensively documented, the following table summarizes typical yields for the key reaction types involved, based on analogous transformations reported in the literature for aryl Grignard reagents and β-propiolactone.

| Reaction Step | Substrate 1 | Substrate 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |

| Grignard Formation | Bromopentafluorobenzene | Mg turnings | I₂ (activator) | THF | 25-40 | >90 |

| Ring-Opening | Phenylmagnesium Bromide | β-Propiolactone | CuI (5 mol%) | THF | 0 to rt | 85-95 |

| Ring-Opening | 4-Methoxyphenylmagnesium Bromide | β-Propiolactone | CuI (5 mol%) | THF | 0 to rt | 80-90 |

Table 1: Representative yields for Grignard formation and copper-catalyzed ring-opening of β-propiolactone with aryl Grignard reagents.

Detailed Experimental Protocols

The following protocols are proposed based on established procedures for similar chemical transformations. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Step 1: Synthesis of Pentafluorophenylmagnesium Bromide

Materials:

-

Bromopentafluorobenzene (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Iodine (1-2 crystals)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an inert atmosphere, add the magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the addition funnel, prepare a solution of bromopentafluorobenzene in anhydrous THF.

-

Add a small portion of the bromopentafluorobenzene solution to the magnesium turnings. The reaction is initiated when a color change (typically to a cloudy gray or brown) and gentle refluxing are observed. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, add the remaining bromopentafluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark-colored solution is used directly in the next step.

Step 2: Copper(I)-Catalyzed Reaction with β-Propiolactone

Materials:

-

Pentafluorophenylmagnesium bromide solution (from Step 1)

-

β-Propiolactone (0.9 eq)

-

Copper(I) iodide (CuI, 0.05 eq)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a separate flame-dried flask under an inert atmosphere, suspend copper(I) iodide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

To this suspension, add the freshly prepared pentafluorophenylmagnesium bromide solution via cannula.

-

Stir the mixture at 0 °C for 15-20 minutes.

-

Slowly add a solution of β-propiolactone in anhydrous THF to the reaction mixture at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Upon completion (monitored by TLC or GC-MS), quench the reaction by carefully pouring it into a beaker of crushed ice and 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Reaction Mechanism

The proposed mechanism for the copper(I)-catalyzed ring-opening of β-propiolactone with pentafluorophenylmagnesium bromide is depicted below.

An In-depth Technical Guide on 3-(Pentafluorophenyl)propionic Acid: Chemical Properties, Structure, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for 3-(pentafluorophenyl)propionic acid. This fluorinated aromatic carboxylic acid is of interest to researchers in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the pentafluorophenyl group. This document consolidates available data on its physical and spectral characteristics, outlines a probable synthetic pathway with a detailed experimental protocol, and discusses potential biological activities based on related compounds. All quantitative data are summarized in structured tables, and relevant experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Properties

This compound, also known as 2,3,4,5,6-pentafluorohydrocinnamic acid, is a nine-carbon carboxylic acid featuring a pentafluorinated phenyl ring attached to a propionic acid moiety. The electron-withdrawing nature of the fluorine atoms significantly influences the compound's acidity, reactivity, and overall physicochemical profile.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅F₅O₂ | [1][2] |

| Molecular Weight | 240.13 g/mol | [1][2] |

| CAS Number | 2002-92-8, 2002-94-0 | [1][2] |

| Melting Point | 95-96 °C | [3] |

| Boiling Point | 252.5 °C at 760 mmHg | [4] |

| Appearance | Solid | [5] |

| Predicted pKa | No experimental data found. Predicted to be lower than propionic acid (4.87) due to the electron-withdrawing pentafluorophenyl group. | |

| Solubility | No quantitative experimental data found. Expected to have good solubility in polar organic solvents. |

Spectroscopic Data

Table 2: Predicted and Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Two triplets in the aliphatic region corresponding to the two methylene groups (-CH₂-CH₂-). A broad singlet for the carboxylic acid proton, typically downfield. |

| ¹³C NMR | Signals for the two aliphatic carbons, the carboxylic carbon, and multiple signals for the carbons of the pentafluorophenyl ring, which will exhibit C-F coupling. |

| ¹⁹F NMR | Multiple signals corresponding to the ortho, meta, and para fluorine atoms on the phenyl ring. |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid, a strong C=O stretch, C-F stretching bands, and aromatic C=C stretching bands.[6] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 240. Fragmentation pattern would likely show loss of the carboxylic group and characteristic fragments of the pentafluorophenyl ethyl moiety.[1] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly described in readily available literature. However, a plausible and commonly employed synthetic route for similar compounds involves the reaction of a pentafluorophenyl precursor with a three-carbon synthon. One such general method is the hydrolysis of the corresponding ester, which can be synthesized via several routes. A relevant example is the synthesis of the pentafluorophenyl ester of 3-maleimidopropanoic acid, which involves the activation of the carboxylic acid with dicyclohexylcarbodiimide (DCC) followed by reaction with pentafluorophenol.[6]

A potential synthetic pathway for this compound could involve the reaction of pentafluorobenzene with succinic anhydride under Friedel-Crafts conditions to yield 4-(pentafluorophenyl)-4-oxobutanoic acid, followed by reduction of the ketone. A more direct, hypothetical protocol based on the principles of organic synthesis is provided below.

Hypothetical Experimental Protocol: Synthesis of this compound

This protocol describes a two-step synthesis starting from pentafluorobenzaldehyde.

Step 1: Knoevenagel Condensation to form 3-(Pentafluorophenyl)acrylic acid

-

To a solution of pentafluorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (5-10 volumes), add a catalytic amount of piperidine (0.1 equivalents).

-

Heat the reaction mixture at 80-90 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 3-(pentafluorophenyl)acrylic acid.

Step 2: Reduction to this compound

-

Dissolve the 3-(pentafluorophenyl)acrylic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C, 1-5 mol%).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (30-50 psi) at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure product.

Potential Biological Activity and Signaling Pathways

While no specific biological studies or signaling pathway analyses for this compound have been found, the broader class of arylpropionic acids is well-known for its pharmacological activities.[7] For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are arylpropionic acid derivatives.

Furthermore, studies on structurally similar compounds provide insights into potential areas of biological relevance. For example, 3-(3-fluorophenyl)propionic acid has been investigated as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in various cellular processes and diseases.[1] This suggests that this compound could also be a candidate for enzyme inhibition studies.

The diagram below illustrates a generalized logical workflow for investigating the biological activity of a novel compound like this compound.

Conclusion

This compound is a compound with interesting chemical features stemming from its highly fluorinated aromatic ring. While comprehensive experimental data on its properties and biological activity are currently limited in the public domain, this guide provides a consolidated overview of the available information and predictive insights. The outlined synthetic protocol offers a viable route for its preparation, enabling further investigation by researchers. Future studies are warranted to fully elucidate its physicochemical properties, spectral characteristics, and potential as a bioactive molecule, particularly in the context of enzyme inhibition and drug development.

References

3-(pentafluorophenyl)propionic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(pentafluorophenyl)propionic acid, a valuable reagent in chemical synthesis, particularly in the fields of bioconjugation and peptide chemistry. This document outlines its chemical and physical properties, provides a representative synthesis protocol, and discusses its primary applications, including its role as a versatile linker and activating agent.

Core Data Presentation

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅F₅O₂ | [1] |

| Molecular Weight | 240.13 g/mol | [1][2][3] |

| CAS Number | 2002-92-8 (Primary) | [1][2] |

| Note: A secondary CAS number, 2002-94-8, is also cited by some commercial suppliers. PubChem lists both as synonyms.[3] | ||

| Melting Point | 95-96 °C | [2] |

| Appearance | Solid |

Synthesis and Experimental Protocols

Representative Synthesis Protocol: Malonic Ester Synthesis

This protocol is adapted from the general principles of malonic ester synthesis for producing 3-arylpropionic acids.[4][5][6]

Objective: To synthesize this compound from pentafluorobenzyl bromide and diethyl malonate.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Absolute ethanol

-

Pentafluorobenzyl bromide

-

Sodium hydroxide

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate dropwise with stirring. The reaction is exothermic.

-

Alkylation: After the addition of diethyl malonate is complete, add pentafluorobenzyl bromide dropwise to the reaction mixture. The resulting mixture is then heated to reflux for several hours to ensure complete alkylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Saponification: After the alkylation is complete, the reaction mixture is cooled to room temperature. A solution of sodium hydroxide in water is then added, and the mixture is heated to reflux to hydrolyze the ester groups.

-

Decarboxylation: Upon completion of the hydrolysis, the reaction mixture is cooled and acidified with concentrated hydrochloric acid. The acidified mixture is then heated, which leads to the decarboxylation of the resulting malonic acid derivative to yield this compound.

-

Work-up and Purification: The cooled reaction mixture is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography.

Applications in Research and Development

The primary application of this compound lies in its use as a versatile tool in peptide synthesis and bioconjugation . The electron-withdrawing nature of the pentafluorophenyl group makes the corresponding ester a highly efficient activating group for the carboxylic acid functionality.

Role in Solid-Phase Peptide Synthesis (SPPS)

In solid-phase peptide synthesis, carboxylic acids are activated to facilitate amide bond formation. Pentafluorophenyl esters are effective acylating agents that enable the efficient coupling of amino acids.[7] this compound can be used to introduce a stable, three-carbon linker to a peptide or other biomolecule. The pentafluorophenyl ester of this acid can be prepared and then reacted with a free amino group on a resin-bound peptide.

Use as a Bioconjugation Linker

The propionic acid chain provides a stable, flexible spacer, while the pentafluorophenyl group allows for efficient coupling to amine-containing molecules such as proteins, antibodies, or other therapeutic agents. This makes it a useful heterobifunctional linker for creating well-defined bioconjugates.

Signaling and Metabolic Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in any particular signaling or metabolic pathways. While the metabolism of propionic acid itself is well-documented, involving its conversion to propionyl-CoA and entry into the citric acid cycle as succinyl-CoA, the metabolic fate of the pentafluorophenyl moiety is not well characterized.[8][9][10] The high stability of the carbon-fluorine bond suggests that the pentafluorophenyl group is likely to be metabolically robust. Further research is required to elucidate any potential interactions of this compound with biological systems.

References

- 1. This compound | C9H5F5O2 | CID 262902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2002-92-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. scbt.com [scbt.com]

- 4. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]

- 5. Malonic Ester Synthesis [organic-chemistry.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Frontiers | Elevated propionate and its association with neurological dysfunctions in propionic acidemia [frontiersin.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Determining the Solubility of 3-(Pentafluorophenyl)propionic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive approach to determining the solubility of 3-(pentafluorophenyl)propionic acid in common organic solvents. Due to the current lack of publicly available, quantitative solubility data for this specific compound, this document provides a detailed experimental framework for researchers to generate this critical data in their own laboratories. The methodologies described herein are based on widely accepted scientific principles for solubility determination, ensuring the generation of robust and reliable results. This guide covers the distinction between thermodynamic and kinetic solubility, detailed experimental protocols based on the shake-flask method, and analytical quantification using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction

This compound is a fluorinated organic compound with potential applications in various fields, including pharmaceuticals and material science. The pentafluorophenyl group imparts unique electronic properties and can influence the intermolecular interactions of the molecule. Understanding its solubility in a range of common organic solvents is a fundamental requirement for its application in synthesis, formulation, and biological studies. This guide provides the necessary protocols to systematically determine this essential physicochemical property.

Fluorinated compounds can exhibit unique solubility profiles. While the high electronegativity of fluorine atoms can lead to strong dipole-dipole interactions, the overall lipophilicity of the molecule is also significantly altered. Therefore, experimental determination of solubility is crucial, as theoretical predictions can be challenging.

Theoretical Background: Thermodynamic vs. Kinetic Solubility

When determining solubility, it is critical to distinguish between thermodynamic and kinetic solubility.

-

Thermodynamic Solubility refers to the equilibrium concentration of a solute in a solvent in a saturated solution at a given temperature and pressure. This is a state of minimum Gibbs free energy and represents the true solubility of the compound. The shake-flask method, when allowed to reach equilibrium over a sufficient period (typically 24-72 hours), is designed to measure thermodynamic solubility.[1][2]

-

Kinetic Solubility , on the other hand, is a measure of the concentration of a solute at the point of precipitation from a solution that is being rapidly prepared, often from a concentrated stock solution (e.g., in DMSO).[1][3][4] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions and are highly dependent on the experimental conditions (e.g., rate of solvent addition, agitation).[3][5] For robust formulation and development work, thermodynamic solubility is the more relevant parameter.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[2][6][7]

3.1. Materials

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)) of analytical grade or higher

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the organic solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

3.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or magnetic stirrer at a constant, controlled temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.[6]

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to sediment. Alternatively, the vials can be centrifuged to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used. The dilution factor should be carefully recorded.

-

Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

Analytical Quantification

4.1. HPLC-UV Method

High-Performance Liquid Chromatography with a UV detector is a highly specific and sensitive method for determining the concentration of the analyte.

-

Method Development: A suitable HPLC method should be developed and validated for this compound. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength. The chosen wavelength should be the λmax of the compound to ensure maximum sensitivity.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.[8]

-

Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC system and determine its concentration from the calibration curve.

-

Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

4.2. UV-Vis Spectrophotometry

For a more rapid but potentially less specific analysis, UV-Vis spectrophotometry can be used.

-

Determination of λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).[9][10]

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve according to the Beer-Lambert Law.[9][11]

-

Sample Analysis: Measure the absorbance of the diluted saturated solution at the λmax.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to obtain the solubility.

Data Presentation

All quantitative solubility data should be summarized in a clear and structured table to allow for easy comparison.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Analytical Method |

| Methanol | 25 | Experimental Value | Experimental Value | HPLC-UV / UV-Vis |

| Ethanol | 25 | Experimental Value | Experimental Value | HPLC-UV / UV-Vis |

| Acetone | 25 | Experimental Value | Experimental Value | HPLC-UV / UV-Vis |

| Ethyl Acetate | 25 | Experimental Value | Experimental Value | HPLC-UV / UV-Vis |

| Dichloromethane | 25 | Experimental Value | Experimental Value | HPLC-UV / UV-Vis |

| Chloroform | 25 | Experimental Value | Experimental Value | HPLC-UV / UV-Vis |

| Dimethyl Sulfoxide | 25 | Experimental Value | Experimental Value | HPLC-UV / UV-Vis |

| N,N-Dimethylformamide | 25 | Experimental Value | Experimental Value | HPLC-UV / UV-Vis |

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.

Workflow for determining thermodynamic solubility.

Logical Relationship for Analytical Quantification

This diagram shows the logical flow for quantifying the concentration of the saturated solution.

Quantification process for solubility determination.

Conclusion

This technical guide provides a robust framework for the experimental determination of the solubility of this compound in common organic solvents. By following the detailed protocols for the shake-flask method and employing accurate analytical quantification techniques such as HPLC-UV or UV-Vis spectroscopy, researchers can generate high-quality, reliable solubility data. This information is indispensable for the effective utilization of this compound in scientific research and development.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. enamine.net [enamine.net]

- 3. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. bioassaysys.com [bioassaysys.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. rootspress.org [rootspress.org]

- 10. researchgate.net [researchgate.net]

- 11. solubilityofthings.com [solubilityofthings.com]

In-Depth Technical Guide: ¹H and ¹⁹F NMR Spectral Data for 3-(pentafluorophenyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for 3-(pentafluorophenyl)propionic acid. Due to the limited availability of public, experimentally-derived spectra for this specific compound, this guide presents predicted ¹H and ¹⁹F NMR data, offering a valuable resource for the identification and characterization of this molecule. The experimental protocols outlined are based on standard methodologies for similar analytes and provide a framework for laboratory execution.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit two main signals corresponding to the two methylene groups of the propionic acid chain, in addition to a broad singlet for the carboxylic acid proton. The electron-withdrawing nature of the pentafluorophenyl group will cause a downfield shift in the adjacent methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | Broad Singlet | 1H | -COOH |

| ~3.21 | Triplet | 2H | -CH₂-C₆F₅ |

| ~2.85 | Triplet | 2H | -CH₂-COOH |

Note: Predicted data. Actual chemical shifts may vary based on solvent and experimental conditions.

¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a key analytical tool for identifying compounds containing fluorine. For this compound, the spectrum is predicted to show three distinct signals corresponding to the ortho, meta, and para fluorine atoms on the pentafluorophenyl ring. The chemical shifts are referenced to a standard, typically CFCl₃.

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ -143 | Multiplet | 2F | ortho-F |

| ~ -154 | Triplet | 1F | para-F |

| ~ -162 | Multiplet | 2F | meta-F |

Note: Predicted data. Actual chemical shifts and coupling patterns may vary.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly that of the acidic proton.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ 0.00 ppm), for accurate chemical shift referencing. For ¹⁹F NMR, an external reference of CFCl₃ is typically used, or a secondary standard can be added if compatible with the sample.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: 298 K.

-

Acquisition Parameters:

-

Number of scans: 16-64 (depending on sample concentration).

-

Relaxation delay: 1-2 seconds.

-

Pulse width: 90°.

-

Spectral width: -2 to 14 ppm.

-

¹⁹F NMR Spectroscopy

-

Instrument: A 400 MHz or higher field NMR spectrometer, equipped with a fluorine probe.

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: 298 K.

-

Acquisition Parameters:

-

Number of scans: 128-256.

-

Relaxation delay: 1-2 seconds.

-

Pulse width: 90°.

-

Spectral width: -100 to -200 ppm (or a wider range to ensure all peaks are captured).

-

Decoupling: Proton-decoupled for simplification of the spectrum, if desired.

-

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral analysis for this compound.

Caption: Logical workflow for NMR analysis of this compound.

The Dawn of a New Era in Fluorine Chemistry: The Discovery and Initial Studies of Pentafluorophenyl Compounds

A comprehensive guide to the foundational research into the synthesis and reactivity of pentafluorophenyl compounds, providing researchers, scientists, and drug development professionals with a detailed account of the seminal experimental work that opened the door to this critical area of organofluorine chemistry.

The mid-20th century marked a pivotal moment in the advancement of organic chemistry with the introduction of highly fluorinated aromatic compounds. Among these, pentafluorophenyl (C₆F₅) derivatives have emerged as indispensable building blocks in pharmaceuticals, agrochemicals, and materials science. Their unique electronic properties, conferred by the strongly electron-withdrawing fluorine atoms, dramatically alter the reactivity of the aromatic ring, enabling chemical transformations not readily achievable with their hydrocarbon counterparts. This technical guide delves into the core of this field, revisiting the discovery and initial studies of these remarkable compounds, with a focus on the pioneering work that laid the groundwork for decades of innovation.

The Genesis: Hexafluorobenzene as the Progenitor

The journey into pentafluorophenyl chemistry began with the synthesis and exploration of its parent compound, hexafluorobenzene (C₆F₆). Early methods focused on the fluorination of hexachlorobenzene. A significant breakthrough in the accessibility of polyfluoroaromatic compounds was the development of methods for the nucleophilic substitution of chlorine atoms with fluorine.

The true potential of hexafluorobenzene as a precursor to a vast array of functionalized compounds was unlocked through the seminal work of W. J. Pummer and L. A. Wall at the National Bureau of Standards in the late 1950s and early 1960s. Their research established that the fluorine atoms on the highly electrophilic hexafluorobenzene ring could be displaced by a variety of nucleophiles, a process now widely known as nucleophilic aromatic substitution (SₙAr). This discovery was a paradigm shift, as it demonstrated a mode of reactivity for aromatic compounds that was contrary to the more familiar electrophilic substitution reactions of benzene and its derivatives.

The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The initial studies by Pummer and Wall, and later expanded upon by others, systematically investigated the reaction of hexafluorobenzene with a range of nucleophiles.[1][2] This work demonstrated the feasibility of synthesizing a diverse portfolio of pentafluorophenyl compounds. The general mechanism proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a fluoride ion to restore aromaticity.

Key Early Nucleophilic Substitution Reactions

The initial explorations into the reactivity of hexafluorobenzene laid the foundation for the synthesis of several key classes of pentafluorophenyl compounds. The following sections detail the seminal experimental protocols and quantitative data from these early studies.

One of the first and most significant transformations was the reaction of hexafluorobenzene with hydroxide and alkoxide ions to produce pentafluorophenol and its corresponding ethers. These reactions typically required elevated temperatures and pressure.

| Product | Nucleophile | Solvent | Temperature (°C) | Pressure | Yield (%) | Melting/Boiling Point (°C) |

| Pentafluorophenol | KOH | Water | 175 | Sealed Tube | 85 | 34-35 (mp) |

| Pentafluoroanisole | NaOCH₃ | Methanol | 65 (reflux) | Atmospheric | 75 | 117-118 (bp) |

| Pentafluorophenetole | NaOC₂H₅ | Ethanol | 78 (reflux) | Atmospheric | 80 | 133-134 (bp) |

Experimental Protocol: Synthesis of Pentafluorophenol [1][2]

-

Apparatus: A sealed pressure vessel (e.g., a Carius tube or autoclave).

-

Reagents:

-

Hexafluorobenzene (C₆F₆)

-

Potassium hydroxide (KOH)

-

Water

-

-

Procedure:

-

A solution of potassium hydroxide in water is prepared.

-

Hexafluorobenzene is added to the aqueous potassium hydroxide solution in the pressure vessel.

-

The vessel is sealed and heated to 175 °C for a specified period.

-

After cooling, the reaction mixture is acidified.

-

The product, pentafluorophenol, is isolated by extraction with an organic solvent (e.g., diethyl ether) and purified by distillation or crystallization.

-

The reaction of hexafluorobenzene with ammonia provided a direct route to pentafluoroaniline, a versatile intermediate for the synthesis of other derivatives.

| Product | Nucleophile | Solvent | Temperature (°C) | Pressure | Yield (%) | Melting/Boiling Point (°C) |

| Pentafluoroaniline | NH₃ (aq) | Dioxane | 150 | Sealed Tube | 70 | 33.5-35 (mp) |

Experimental Protocol: Synthesis of Pentafluoroaniline [1][2]

-

Apparatus: A sealed pressure vessel.

-

Reagents:

-

Hexafluorobenzene (C₆F₆)

-

Aqueous ammonia (NH₃)

-

Dioxane

-

-

Procedure:

-

Hexafluorobenzene, aqueous ammonia, and dioxane are combined in a pressure vessel.

-

The vessel is sealed and heated to 150 °C.

-

After the reaction period, the vessel is cooled, and the contents are worked up.

-

Pentafluoroaniline is isolated by extraction and purified by crystallization.

-

The Advent of Pentafluorophenyl Organometallics

The development of methods to generate pentafluorophenyl organometallic reagents, such as Grignard and organolithium compounds, was a monumental step forward. These reagents provided a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds, dramatically expanding the synthetic utility of the pentafluorophenyl group.

Pentafluorophenylmagnesium Halides: The Grignard Reagents

The preparation of pentafluorophenylmagnesium halides (C₆F₅MgX) proved to be more challenging than for their non-fluorinated analogs. However, successful methods were developed, primarily through the reaction of a pentafluorophenyl halide with magnesium.

Experimental Protocol: Synthesis of Pentafluorophenylmagnesium Bromide

-

Apparatus: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reagents:

-

Bromopentafluorobenzene (C₆F₅Br)

-

Magnesium turnings

-

Anhydrous diethyl ether

-

A small crystal of iodine (as an initiator)

-

-

Procedure:

-

Magnesium turnings and a crystal of iodine are placed in the flask under a nitrogen atmosphere.

-

A small amount of a solution of bromopentafluorobenzene in anhydrous diethyl ether is added to initiate the reaction.

-

Once the reaction begins (indicated by the disappearance of the iodine color and gentle reflux), the remaining bromopentafluorobenzene solution is added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the mixture is refluxed for an additional period to ensure complete reaction.

-

The resulting dark solution of pentafluorophenylmagnesium bromide is used directly in subsequent reactions.

-

Pentafluorophenyllithium: A Highly Reactive Intermediate

Pentafluorophenyllithium (C₆F₅Li) was first successfully prepared in the 1960s. Its synthesis is typically achieved through the reaction of a pentafluorophenyl halide with an alkyllithium reagent at low temperatures. Due to its high reactivity and thermal instability, it is generally prepared and used in situ.

Experimental Protocol: Synthesis and In Situ Use of Pentafluorophenyllithium

-

Apparatus: A flame-dried, three-necked flask equipped with a low-temperature thermometer, a dropping funnel, and a nitrogen inlet.

-

Reagents:

-

Bromopentafluorobenzene (C₆F₅Br) or Iodopentafluorobenzene (C₆F₅I)

-

n-Butyllithium (n-BuLi) in hexane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

-

Procedure:

-

A solution of the pentafluorophenyl halide in the anhydrous solvent is placed in the flask and cooled to -78 °C under a nitrogen atmosphere.

-

The n-butyllithium solution is added dropwise via the dropping funnel, maintaining the temperature below -70 °C.

-

The reaction mixture is stirred at this low temperature for a short period to ensure complete formation of the pentafluorophenyllithium.

-

A solution of the desired electrophile is then added directly to the cold solution of pentafluorophenyllithium.

-

The reaction is allowed to warm to room temperature before workup and purification of the product.

-

Early Spectroscopic Characterization

The initial characterization of these novel compounds relied heavily on infrared (IR) spectroscopy and the emerging technique of nuclear magnetic resonance (NMR) spectroscopy.

-

Infrared (IR) Spectroscopy: The strong C-F stretching vibrations in the fingerprint region of the IR spectrum (typically 1000-1400 cm⁻¹) were a key diagnostic feature for the presence of the pentafluorophenyl group. The position and intensity of these bands provided valuable structural information.

-

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The advent of ¹⁹F NMR was particularly transformative for organofluorine chemistry. The large chemical shift range of the ¹⁹F nucleus and the characteristic coupling patterns between fluorine atoms on the aromatic ring allowed for unambiguous structure determination. Early studies of pentafluorophenyl compounds revealed complex, yet informative, ¹⁹F NMR spectra with distinct resonances for the ortho, meta, and para fluorine atoms.

Conclusion

The discovery and initial studies of pentafluorophenyl compounds represent a landmark achievement in organic chemistry. The pioneering work of researchers in the mid-20th century, particularly in elucidating the nucleophilic aromatic substitution reactions of hexafluorobenzene and developing methods for the synthesis of key organometallic intermediates, laid a robust foundation for the field. The detailed experimental protocols and quantitative data from these early investigations, as summarized in this guide, not only provide a historical perspective but also continue to be of fundamental importance to chemists working in this vibrant and ever-expanding area of science. The legacy of this foundational research is evident in the countless applications of pentafluorophenyl compounds that continue to drive innovation in medicine, agriculture, and materials science.

References

Preliminary Investigation into the Reactivity of 3-(Pentafluorophenyl)propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pentafluorophenyl)propionic acid is a versatile synthetic building block of significant interest in medicinal chemistry and drug development. The presence of the electron-withdrawing pentafluorophenyl group profoundly influences the reactivity of the carboxylic acid moiety and the aromatic ring, opening up a range of synthetic possibilities. This technical guide provides a preliminary investigation into the reactivity of this compound, summarizing key reactions, providing experimental protocols, and presenting logical workflows for its application.

Core Reactivity Profile

The reactivity of this compound is dominated by two key features: the carboxylic acid group and the activated pentafluorophenyl ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality can be readily transformed into a variety of derivatives, primarily through activation of the carbonyl group.

The formation of amides is a crucial transformation in drug development. This compound can be efficiently coupled with amines to form the corresponding amides. This is typically achieved through activation of the carboxylic acid.

Two primary methods for activation are:

-

Conversion to 3-(Pentafluorophenyl)propionyl Chloride: Treatment of the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields the highly reactive acid chloride. This intermediate readily reacts with primary and secondary amines to form amides.

-

Formation of a Pentafluorophenyl (PFP) Ester: The carboxylic acid can be esterified with pentafluorophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The resulting PFP ester is a highly reactive species for amide bond formation, often used in peptide synthesis due to its high coupling efficiency and reduced risk of side reactions. The pentafluorophenoxy group is an excellent leaving group, facilitating nucleophilic attack by the amine.

Esterification of this compound can be achieved through standard methods such as the Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid. The equilibrium of this reaction can be driven towards the product by using an excess of the alcohol or by removing water as it is formed.

The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(pentafluorophenyl)propan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent, followed by an aqueous workup.

Reactions of the Pentafluorophenyl Ring

The highly electron-deficient nature of the pentafluorophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction not readily observed in non-fluorinated benzene rings.

The fluorine atoms on the pentafluorophenyl ring, particularly the one at the para position, can be displaced by a variety of nucleophiles. This reaction is a powerful tool for introducing further functionality into the molecule. Common nucleophiles include alkoxides, amines, and thiols. The reaction typically proceeds under mild conditions and with high regioselectivity for the para position.

Experimental Protocols

The following are generalized protocols for key reactions of this compound. Researchers should optimize these conditions for their specific substrates and scales.

Protocol 1: Synthesis of N-Benzyl-3-(pentafluorophenyl)propionamide

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Benzylamine

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(pentafluorophenyl)propionyl chloride.

-

Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford N-benzyl-3-(pentafluorophenyl)propionamide.

Protocol 2: Fischer Esterification to Methyl 3-(pentafluorophenyl)propionate

Materials:

-

This compound

-

Methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: Cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 3-(pentafluorophenyl)propionate.

-

Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: Reduction to 3-(Pentafluorophenyl)propan-1-ol

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Workup: Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Stir the resulting mixture at room temperature for 1 hour.

-

Extraction: Filter the resulting solids and wash thoroughly with ethyl acetate. Combine the organic filtrates and wash with brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain 3-(pentafluorophenyl)propan-1-ol.

Quantitative Data Summary

While specific, high-yield, and fully optimized reaction data for this compound is not extensively available in the public domain, the following table provides expected yield ranges based on analogous reactions and general principles of reactivity. These values should be considered as a starting point for optimization.

| Reaction | Reagents | Typical Conditions | Expected Yield |

| Amide Formation | |||

| via Acid Chloride | 1. SOCl₂ 2. Benzylamine, Et₃N | DCM, 0 °C to RT | 80-95% |

| via PFP Ester | 1. Pentafluorophenol, DCC 2. Amine | DCM, 0 °C to RT | 85-98% |

| Esterification | |||

| Fischer Esterification | MeOH, cat. H₂SO₄ | Reflux | 70-90% |

| Reduction | |||

| to Primary Alcohol | LiAlH₄ | THF, Reflux | 70-85% |

| SNAr | |||

| para-Substitution | NaOMe | MeOH, Reflux | 60-80% |

Conclusion

This compound exhibits a rich and versatile reactivity profile, making it a valuable tool for medicinal chemists and drug development professionals. The carboxylic acid moiety allows for the facile construction of amides and esters, as well as reduction to the corresponding alcohol. Furthermore, the electron-deficient pentafluorophenyl ring is amenable to nucleophilic aromatic substitution, providing a handle for further molecular elaboration. The experimental protocols and workflows presented in this guide offer a foundation for the exploration and application of this important synthetic building block. Further optimization of reaction conditions is encouraged to achieve maximum efficiency for specific synthetic targets.

An In-depth Technical Guide to the Safe Handling of 3-(Pentafluorophenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-(pentafluorophenyl)propionic acid (CAS No. 2002-92-8), a compound often utilized in pharmaceutical research and development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation. The following tables summarize the GHS hazard classifications and statements associated with this compound.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 1B[1] |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3[1][2] |

| Corrosive to metals | Category 1[3][4] |

| Acute toxicity, Inhalation | Category 3[3] |

Table 2: Hazard Statements (H-Statements)

| Code | Statement |

| H290 | May be corrosive to metals.[3][4] |

| H314 | Causes severe skin burns and eye damage.[1][3][4][5] |

| H318 | Causes serious eye damage.[4] |

| H331 | Toxic if inhaled.[3] |

| H335 | May cause respiratory irritation.[1][2][5] |

Table 3: Precautionary Statements (P-Statements)

| Code | Statement |

| P234 | Keep only in original container.[3] |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[1] |

| P261 | Avoid breathing mist or vapors.[3] |

| P264 | Wash skin thoroughly after handling.[3] |

| P271 | Use only outdoors or in a well-ventilated area.[3] |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][3] |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][3] |

| P302+P361+P354 | IF ON SKIN: Take off immediately all contaminated clothing. Immediately rinse with water for several minutes. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[3] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| P310 | Immediately call a POISON CENTER or doctor/physician.[5] |

| P316 | Get emergency medical help immediately.[1] |

| P321 | Specific treatment (see supplemental first aid instruction on this label).[1] |

| P363 | Wash contaminated clothing before reuse.[3] |

| P390 | Absorb spillage to prevent material damage.[3] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1][3] |

| P405 | Store locked up.[1][3] |

| P406 | Store in corrosive resistant container with a resistant inner liner.[3] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1][3] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. The following table outlines the recommended PPE.

Table 4: Recommended Personal Protective Equipment

| Body Part | Equipment | Specification |

| Eyes/Face | Safety goggles, Face shield | Tightly fitting safety goggles (e.g., EN 166) and a face shield are required.[5] |

| Skin | Chemical-resistant gloves, Protective clothing | Wear chemical impermeable gloves.[6] Coveralls or a lab coat made of a non-absorbent material should be worn. |

| Respiratory | Respirator | For handling larger quantities or in case of insufficient ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[7] |

Safe Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3][6]

-

Avoid the formation of dust and aerosols.[6]

-

Use non-sparking tools to prevent ignition sources.[6]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6]

-

Keep away from incompatible materials such as oxidizing agents and bases.

-

Store in a corrosive-resistant container.[3]

-

The substance is hygroscopic.[3]

First Aid Measures

In the event of exposure, immediate action is crucial.

Table 5: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor. If breathing has stopped, provide artificial respiration.[3] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediately call a physician.[2][3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist.[3] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[3][8] |

Accidental Release Measures

In case of a spill or leak, follow these procedures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as outlined in Section 2. Ensure adequate ventilation.[6]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[6]

-

Containment and Cleaning: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area and collect the material. Use spark-proof tools and explosion-proof equipment.[6]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. The material should be disposed of at an approved waste disposal plant.[3]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

Caption: Workflow for Safe Handling of this compound.

References

- 1. This compound | C9H5F5O2 | CID 262902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. download.basf.com [download.basf.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 8. 2002-92-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

electrophilicity of pentafluorophenyl groups in chemical reactions

An In-depth Technical Guide on the Electrophilicity of Pentafluorophenyl Groups in Chemical Reactions

The pentafluorophenyl (C₆F₅) group is a cornerstone in modern chemistry, particularly valued for its potent electron-withdrawing properties that profoundly influence molecular reactivity.[1] This guide offers a comprehensive exploration of the electrophilicity of the pentafluorophenyl group, detailing its impact on chemical reactions, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows. Its unique characteristics make it an invaluable tool in peptide synthesis, bioconjugation, drug development, and materials science.[2][3]

Core Principles: The Source of Electrophilicity

The strong electrophilic character of the pentafluorophenyl group arises from the cumulative electronic effects of its five fluorine substituents.

-

Inductive Effect (-I): Fluorine is the most electronegative element, and the five fluorine atoms on the aromatic ring exert a powerful inductive effect, pulling electron density away from the carbon framework through the sigma (σ) bonds.[1][4] This is the dominant factor contributing to the electron-deficient nature of the C₆F₅ ring.[1]

-

Resonance Effect (+R): While fluorine atoms possess lone pairs that could theoretically be donated back to the ring via resonance, this effect is weak and is significantly overshadowed by the strong inductive withdrawal.[1]

The net result is a highly electron-poor aromatic system, which enhances the electrophilicity of attached functional groups and makes the ring itself susceptible to certain nucleophilic attacks.[1][5]

Caption: Dominant inductive vs. weak resonance effects in the C₆F₅ group.

Applications in Acylation: The Superiority of Pentafluorophenyl (PFP) Esters

One of the most significant applications of the C₆F₅ group is in the formation of pentafluorophenyl (PFP) esters. These "active esters" are highly efficient acylating agents used extensively in peptide synthesis and bioconjugation.[6][7] The electron-withdrawing C₆F₅ group makes the ester's carbonyl carbon exceptionally electrophilic and renders the pentafluorophenolate a superb leaving group, facilitating nucleophilic attack by amines to form stable amide bonds.[6][8]

PFP esters offer key advantages over traditional reagents like N-hydroxysuccinimide (NHS) esters, primarily their enhanced stability towards hydrolysis and greater reactivity towards amines (aminolysis).[7][9][10] This is particularly beneficial in the aqueous environments required for modifying biomolecules.[10]

Caption: Simplified reaction mechanism for PFP ester aminolysis.

Kinetic studies highlight the superior performance of PFP esters. Their high reactivity allows for efficient reactions, leading to higher yields and improved reproducibility.[8]

| Activating Group | Common Abbreviation | Relative Coupling Rate | Key Characteristics |

| Pentafluorophenyl | PFP / OPFP | 111 | High reactivity, good hydrolytic stability.[3] |

| Pentachlorophenyl | PCP / OPCP | 3.4 | Less reactive than PFP esters.[3] |

| N-Hydroxysuccinimidyl | NHS | - | Standard reagent, but more susceptible to hydrolysis at neutral to basic pH.[10] |

| p-Nitrophenyl | ONp | 1 | Historically used, but less reactive.[3] |

Nucleophilic Aromatic Substitution (SNAr) on the C₆F₅ Ring

The profound electron deficiency of the pentafluorophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr).[5] This reaction typically occurs at the para position, where the fluorine atom is replaced by a nucleophile.[11][12] This reactivity provides a powerful method for postsynthetic modification of complex molecules.

This SNAr chemistry is widely used to functionalize porphyrins, polymers, and other macromolecules for applications in photodynamic therapy, materials science, and diagnostics.[11][12][13] A diverse range of nucleophiles, including amines, alcohols, and thiols, can be employed.[14]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Role in Catalysis: Tris(pentafluorophenyl)borane

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a powerful and versatile Lewis acid, a property derived from the electron-withdrawing C₆F₅ groups that increase the electrophilicity of the central boron atom.[15][16] It is renowned for its high thermal stability and relative inertness of its B-C bonds.[17]

B(C₆F₅)₃ is a key component in catalysis, notably as a co-catalyst in olefin polymerization where it abstracts an alkyl group from a metallocene catalyst to generate a highly active cationic species.[15][17] It is also fundamental to the development of Frustrated Lewis Pair (FLP) chemistry, enabling metal-free hydrogenations and the activation of various small molecules.[15][17]

Experimental Protocols

Detailed and reproducible protocols are crucial for successful synthesis and conjugation.

This protocol describes the activation of a carboxylic acid to a PFP ester using thionyl chloride.

Materials:

-

Fmoc-protected amino acid (1 equivalent)

-

Dichloromethane (DCM)

-

Thionyl chloride (SOCl₂) (4 equivalents)

-

Pentafluorophenol (1.5 equivalents)

Procedure:

-

In a flame-dried round-bottom flask, dissolve the Fmoc-amino acid in dichloromethane.[6]

-

Slowly add thionyl chloride to the solution over 5 minutes and stir at room temperature for 3 hours to form the acid chloride.[6]

-

Remove the solvent and excess thionyl chloride in vacuo. Co-evaporate with dichloromethane several times to ensure complete removal of residual thionyl chloride.[6]

-

Dissolve the resulting acid chloride in fresh dichloromethane and add pentafluorophenol.[6]

-

Stir the reaction mixture overnight at room temperature.[6]

-

Monitor the reaction by TLC or LC-MS. Upon completion, the PFP ester can be purified by standard methods such as column chromatography or recrystallization.

This protocol outlines the labeling of a protein (e.g., an antibody) with a PFP ester-activated molecule.

Materials:

-

Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.5)

-

PFP ester of the molecule to be conjugated (e.g., a drug or dye)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Reagent Preparation: Dissolve the PFP ester in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution.[10]

-

Conjugation: Add a 5- to 20-fold molar excess of the dissolved PFP ester to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.

-

Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted PFP ester.

-

Purification: Remove unreacted small molecules and byproducts by passing the reaction mixture through a size-exclusion chromatography column, eluting with a suitable buffer (e.g., PBS).[6]

-

Characterization: Characterize the final conjugate using methods such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE to determine the degree of labeling.

Caption: General experimental workflow for bioconjugation with PFP esters.

Conclusion

The pentafluorophenyl group's powerful electron-withdrawing nature makes it a versatile and highly effective tool in modern chemical synthesis. Its application in PFP esters provides a superior method for acylation, crucial for peptide synthesis and bioconjugation, offering enhanced stability and reactivity.[8] Furthermore, the C₆F₅ ring's susceptibility to SNAr reactions opens avenues for the late-stage functionalization of complex molecules.[5] For researchers in drug development and materials science, a thorough understanding of the principles governing the electrophilicity of the pentafluorophenyl group is essential for leveraging its full potential in creating novel and effective chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. survivaltechnologies.in [survivaltechnologies.in]

- 3. Pentafluorophenol and its derivatives [en.highfine.com]

- 4. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 5. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00922A [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. scispace.com [scispace.com]

- 12. Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes | MDPI [mdpi.com]

- 17. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]

The Role of Pentafluorophenol as a Leaving Group in Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentafluorophenol (PFP) has emerged as a cornerstone reagent in modern organic synthesis, prized for its role in forming highly activated esters that facilitate a range of crucial chemical transformations. The powerful electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxy moiety an exceptional leaving group. This property is harnessed to create pentafluorophenyl (PFP) esters of carboxylic acids, which are highly reactive, yet often stable and crystalline intermediates. These activated esters are instrumental in the efficient formation of amide bonds, a fundamental linkage in peptides, proteins, and numerous pharmaceuticals.[1][2][3] This technical guide provides a comprehensive overview of the principles governing the use of pentafluorophenol as a leaving group, its applications, comparative efficacy, and detailed experimental protocols.

Core Principles: The Chemistry of the Pentafluorophenoxy Leaving Group

The utility of pentafluorophenol as a leaving group is rooted in the electronic properties of its structure. The five highly electronegative fluorine atoms inductively withdraw electron density from the aromatic ring, which in turn makes the hydroxyl group of pentafluorophenol significantly more acidic than that of phenol.[2][4] This enhanced acidity translates to a more stable conjugate base, the pentafluorophenolate anion.

When a carboxylic acid is converted to a PFP ester, this electron-withdrawing effect renders the carbonyl carbon of the ester highly electrophilic and thus, extremely susceptible to nucleophilic attack.[5][6][7][8] The subsequent departure of the pentafluorophenolate anion is energetically favorable due to its high stability, making the overall reaction rapid and efficient.[1][3]

Key Advantages of Pentafluorophenyl Esters:

-

Enhanced Reactivity: PFP esters exhibit significantly faster reaction kinetics compared to other common active esters, such as p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters.[3] This leads to shorter reaction times and can minimize side reactions.[3]

-

Superior Stability: Despite their high reactivity, PFP esters are often stable, crystalline solids.[3][9] They are notably less susceptible to spontaneous hydrolysis in aqueous environments compared to other widely used esters, like N-hydroxysuccinimide (NHS) esters, which improves conjugation yields and reproducibility.[3][5][6][10]

-

Reduced Side Reactions: The use of pre-formed PFP esters in peptide synthesis prevents the growing peptide chain from being exposed to a separate activating reagent, thereby reducing the occurrence of unwanted modifications.[1][3]

-

Versatility: PFP esters are employed in a wide array of applications, including solid-phase peptide synthesis (SPPS), solution-phase synthesis, bioconjugation, and the synthesis of complex pharmaceuticals and materials.[1][2][9][11]

Quantitative Data: Comparative Performance

The superiority of PFP esters as acylating agents has been demonstrated in kinetic studies. A notable comparison highlights the relative rates of coupling for different active esters.

| Active Ester | Relative Rate Ratio |

| Pentafluorophenyl (PFP) Ester | 111 |

| p-Nitrophenyl (ONp) Ester | 1 |

| Pentachlorophenyl (OPCP) Ester | 3.4 |

| (Source: Kinetic studies referenced in BenchChem technical support documentation)[3] |

This demonstrates that PFP esters are significantly more reactive, leading to more efficient amide bond formation.

Applications in Synthesis

Peptide Synthesis

PFP esters of N-protected amino acids are extensively used in both solid-phase and solution-phase peptide synthesis.[1][9] Their high reactivity ensures efficient coupling, even for sterically hindered amino acids, and helps to minimize racemization.[3] The stability of these esters makes them particularly suitable for automated peptide synthesizers.[3][12]

Bioconjugation